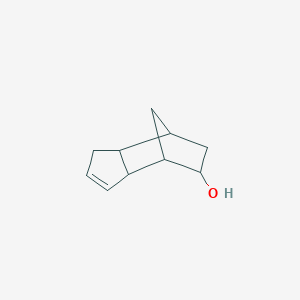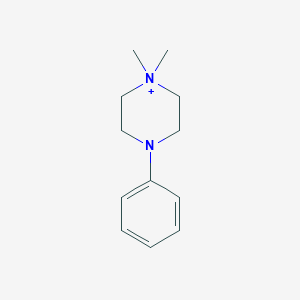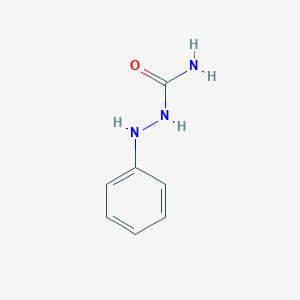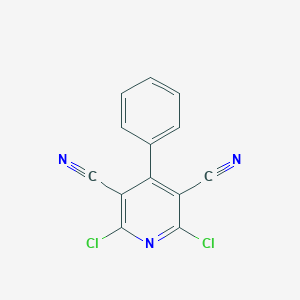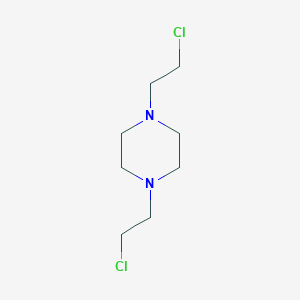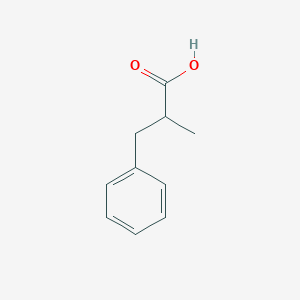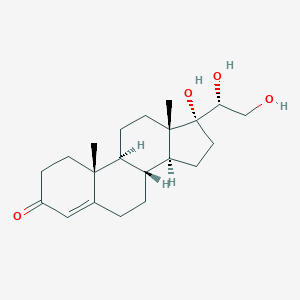
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17,20,21-Trihydroxypregn-4-en-3-one, (20R)-, also known as 20-hydroxyecdysone (20E), is a naturally occurring steroid hormone found in insects and some plants. It belongs to the ecdysteroid family of hormones, which play a crucial role in the regulation of growth, development, and reproduction in insects. 20E has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.
Mechanism Of Action
The mechanism of action of 20E involves its binding to specific receptors in target cells, which then triggers a cascade of signaling events that ultimately lead to changes in gene expression and cellular function. The exact molecular mechanisms underlying these effects are still being studied, but it is believed that 20E may act through a variety of pathways, including the activation of protein kinases, the modulation of ion channels, and the regulation of transcription factors.
Biochemical And Physiological Effects
20E has a range of biochemical and physiological effects in insects and other organisms. In insects, it has been shown to stimulate the synthesis of cuticle proteins, promote the breakdown of larval tissues during metamorphosis, and regulate the timing of reproduction. In humans, 20E has been studied for its potential effects on bone metabolism, muscle growth, and cancer cell proliferation.
Advantages And Limitations For Lab Experiments
One advantage of using 20E in lab experiments is its high potency and specificity, which allows researchers to study its effects on specific cellular pathways or physiological processes. Additionally, 20E is readily available and relatively inexpensive compared to other hormones or growth factors. However, one limitation of using 20E in lab experiments is its potential for non-specific effects or toxicity at high concentrations. Careful dose-response studies and appropriate controls are necessary to ensure that the observed effects are due to the hormone itself and not other factors.
Future Directions
There are several potential future directions for research on 20E. One area of interest is its potential applications in human health, particularly in the treatment of diseases such as cancer and osteoporosis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on cellular signaling and gene expression. Finally, there is potential for the development of new drugs or therapies based on the structure and function of 20E and related ecdysteroid hormones.
Synthesis Methods
The synthesis of 20E involves several steps, including the extraction of the hormone from natural sources, such as plants or insects, and its purification through various chromatographic techniques. Alternatively, 20E can be synthesized chemically from cholesterol or other sterols using specific chemical reactions.
Scientific Research Applications
20E has been widely used in scientific research, particularly in the study of insect physiology and biochemistry. It has been shown to have a range of effects on insect growth and development, including stimulating molting, regulating metamorphosis, and promoting reproduction. Additionally, 20E has been studied for its potential applications in human health, particularly in the treatment of certain diseases, such as cancer and osteoporosis.
properties
CAS RN |
128-19-8 |
|---|---|
Product Name |
17,20,21-Trihydroxypregn-4-en-3-one, (20R)- |
Molecular Formula |
C21H32O4 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-18,22,24-25H,3-10,12H2,1-2H3/t15-,16+,17+,18-,19+,20+,21+/m1/s1 |
InChI Key |
XNFSGLNHLVHCFT-RMWFXKKMSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(CO)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



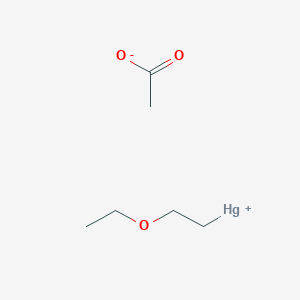
![7,12-Dioxaspiro[5.6]dodecane](/img/structure/B86791.png)
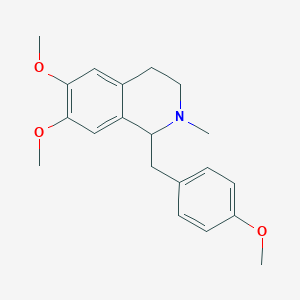
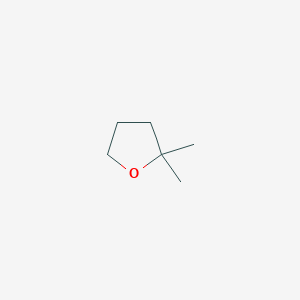
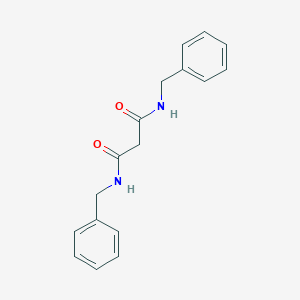
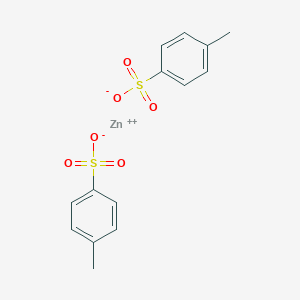
![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)

